(4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid

MIF Tautomerase Inhibition Suzuki-Miyaura Coupling Physicochemical Profiling

Researchers requiring a boronic acid with a basic piperidine-containing ether vector often face limited options. (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid (CAS 1311165-47-5) addresses this gap as a specialized Suzuki-Miyaura building block. Its N-methylpiperidine moiety offers distinct pH-dependent solubility and potential for salt formation or metal coordination, differentiating it from simple 4-alkoxyphenylboronic acids. - Facilitates introduction of a phenyl ring bearing a basic, tertiary-amine-containing side chain. - Enables exploration of steric and electronic effects imparted by the piperidine ring in cross-coupling. - Available with reliable supply chain support for early-stage discovery and lead optimization programs.

Molecular Formula C13H20BNO3
Molecular Weight 249.12 g/mol
Cat. No. B13252358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid
Molecular FormulaC13H20BNO3
Molecular Weight249.12 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCC2CCCCN2C)(O)O
InChIInChI=1S/C13H20BNO3/c1-15-9-3-2-4-12(15)10-18-13-7-5-11(6-8-13)14(16)17/h5-8,12,16-17H,2-4,9-10H2,1H3
InChIKeyOFVVRTJJRUPFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid


(4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid is a phenylboronic acid derivative featuring a para-substituted ether linker connected to an N-methylpiperidin-2-ylmethyl moiety . It belongs to the broader class of organoboron reagents commonly employed in Suzuki-Miyaura cross-coupling reactions [1]. The presence of a basic tertiary amine in the piperidine ring distinguishes it from simpler arylboronic acids and suggests potential for pH-dependent solubility, salt formation, or metal-coordination properties. However, a comprehensive search of the available scientific and patent literature at the time of this analysis did not yield quantitative, comparator-based evidence to substantiate specific performance advantages for this compound over its closest structural analogs.

Phenylboronic acid building block with basic tertiary amine linker for Suzuki coupling
pH-dependent solubility and potential salt formation may influence coupling conditions
No quantitative comparator data available; fit must be empirically validated per reaction

Generic Substitution Concerns for (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid


In the absence of quantitative, comparator-based evidence, the decision to select (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid over a close analog cannot be scientifically justified. While the N-methylpiperidine moiety is structurally distinct, its potential effects on reaction yield, selectivity, pharmacokinetics, or physicochemical properties remain unquantified in the publicly accessible literature [1]. Researchers and procurement specialists are cautioned that generic substitution with other 4-substituted phenylboronic acids, such as 4-methoxyphenylboronic acid or 4-(piperidin-2-ylmethoxy)phenylboronic acid, may alter outcomes in ways that are not yet documented, making the compound a fit-for-purpose rather than a universally superior choice.

Close analogs like 4-methoxyphenylboronic acid or des-methyl piperidine derivatives may not replicate reaction outcomes
Absence of comparative coupling efficiency or selectivity data limits interchangeability assessment
N-methylpiperidine moiety may alter metal coordination or purification behavior compared to simpler boronic acids

Quantitative Evidence for (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid


No Validated Comparator-Based Evidence

A search for quantitative data on this compound identified a potential lead in BindingDB (BDBM50280115), which reported a Ki of 363 nM and a Kd of 213 nM against human MIF tautomerase. However, upon verification, this data was found to pertain to a completely different chemical scaffold (CHEMBL4169208, a naphthyridinone-triazole derivative) and not to the target boronic acid [1]. No other quantitative, comparator-based evidence—such as comparative Suzuki coupling yields, comparative IC50/Ki values against any biological target, or comparative solubility/stability data—was identified for (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid in peer-reviewed literature, patents, or authoritative databases.

Reported MIF binding data
Data to verify
Ki 363 nM, Kd 213 nM (BDBM50280115) attributed to different scaffold (CHEMBL4169208)
No valid target-compound binding evidence exists
Database entry misattributed; source review required
MIF Tautomerase Inhibition Suzuki-Miyaura Coupling Physicochemical Profiling

Unvalidated Application Scenarios for (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid


Fit-for-Purpose Building Block in Medicinal Chemistry

The compound can serve as a building block for introducing a phenyl ring substituted with a basic piperidine-containing ether into a target molecule via Suzuki coupling. This may be useful when the final target requires a specific vector for a basic amine, but the lack of comparative data means its performance must be empirically validated for each specific reaction [1].

MIF Biology Probe, Pending Validation

Given the misattributed binding data, the compound should not be considered a validated MIF tautomerase inhibitor. If future studies generate authentic, comparative data, it could be explored as a probe. Until then, its use in MIF-related research is not supported by evidence.

General Organic Synthesis Reagent

Like many arylboronic acids, this compound can participate in standard Pd-catalyzed cross-coupling reactions. The unique N-methylpiperidine substituent may offer advantages in specific, yet-to-be-reported transformations, but for generic Suzuki couplings, simpler and less costly boronic acids may suffice [1].

Application
Selection Property
Validation Focus
Fit-for-purpose building block
Basic amine vector for Suzuki coupling
Empirical reaction yield and selectivity
MIF biology probe (unvalidated)
Tautomerase inhibition profile
Requires target-specific binding data
General organic synthesis reagent
Cross-coupling reactivity
Comparative coupling efficiency vs simpler boronic acids
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